molecular formula C9H18N2 B1431783 1-Methyl-decahydro-1,6-naphthyridine CAS No. 933733-46-1

1-Methyl-decahydro-1,6-naphthyridine

Cat. No.: B1431783
CAS No.: 933733-46-1
M. Wt: 154.25 g/mol
InChI Key: KAWCNZLKKVCXSN-UHFFFAOYSA-N
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Description

1-Methyl-decahydro-1,6-naphthyridine (C₉H₁₈N₂) is a fully saturated bicyclic amine featuring a naphthyridine core with ten hydrogen atoms and a methyl substituent at the 1-position. Its structure comprises two fused six-membered rings, each containing one nitrogen atom, with complete hydrogenation of the aromatic system (decahydro configuration). This saturation confers high conformational flexibility and increased lipophilicity compared to partially hydrogenated or aromatic naphthyridines .

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCNZLKKVCXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Methyl-decahydro-1,6-naphthyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase that is involved in various cellular processes, including proliferation, survival, and migration. The compound acts as an inhibitor of c-Met kinase, thereby modulating its activity and affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the c-Met signaling pathway, which plays a critical role in cell growth and survival. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity, which is achieved by binding to the active site of the enzyme and preventing its phosphorylation. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing the toxic effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Similarly, the compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and energy production.

Biological Activity

1-Methyl-decahydro-1,6-naphthyridine is a compound belonging to the naphthyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H18N2
  • Molecular Weight : 154.25 g/mol
  • IUPAC Name : 1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine

This compound exhibits various biological activities through several mechanisms:

  • Inhibition of c-Met Kinase : The compound interacts with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and survival. Inhibition of this kinase leads to reduced cancer cell proliferation and induction of apoptosis.
  • Anticancer Activity : Research indicates that this compound can significantly inhibit tumor growth in various cancer models. It has shown to induce apoptosis and inhibit cell proliferation in cancer cell lines .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis and inhibits proliferation in cancer cells.
Anti-inflammatory Reduces pro-inflammatory mediators in cellular models.
Antimicrobial Exhibits activity against various pathogens.
Antioxidant Protects cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound effectively inhibited the growth of non-small cell lung cancer (NSCLC) cell lines. The compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer types including HeLa and CEM-SS T-lymphoblastic leukemia cells .

Case Study 2: Anti-inflammatory Effects

In a model of drug-induced colitis in rats, treatment with the compound resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests potential therapeutic applications for inflammatory conditions .

Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

  • Stability and Dosage Effects : The compound's stability under various laboratory conditions was assessed, revealing that it maintains efficacy across a range of temperatures and pH levels. Furthermore, dosage-dependent effects were observed in animal models; lower doses showed minimal toxicity while effectively inhibiting tumor growth .
  • Metabolic Pathways : The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,6-naphthyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable example includes the use of 1-methyl-decahydro-1,6-naphthyridine as a scaffold for developing IDO1 inhibitors, which play a critical role in cancer immunotherapy by modulating immune responses .

Antimicrobial Properties

Studies have shown that naphthyridine derivatives possess antimicrobial activity against a range of pathogens. The structural features of this compound contribute to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics .

Applications in Drug Development

The compound has been employed as a building block in the synthesis of various pharmacologically active molecules. Its ability to interact with biological targets makes it suitable for drug discovery programs aimed at treating diseases such as cancer and infections.

Case Studies

  • IDO1 Inhibitors : A series of compounds containing the decahydro-1,6-naphthyridine scaffold were identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. These studies highlight the potential of this compound in developing novel cancer therapies .
  • Antimicrobial Agents : A study demonstrated that modifications on the naphthyridine core led to enhanced activity against resistant strains of bacteria, suggesting that this compound could be pivotal in addressing antibiotic resistance issues .

Material Science Applications

Beyond its biomedical applications, this compound has potential uses in material science. Its properties allow it to serve as a ligand in coordination chemistry and as a component in organic light-emitting diodes (OLEDs) due to its electronic characteristics.

Data Summary

Application AreaSpecific Use CaseReference
Anticancer ActivityIDO1 inhibitors
Antimicrobial ActivityAntibiotic development
Material ScienceLigand in coordination chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-methyl-decahydro-1,6-naphthyridine and related naphthyridine derivatives:

Compound Structure Synthesis Key Properties/Applications
This compound Decahydro (fully saturated) bicyclic system; methyl at 1-position Likely via hydrogenation of tetrahydro precursors or alkylation of decahydro intermediates (extrapolated) High lipophilicity; potential scaffold for CNS-targeting drugs due to enhanced blood-brain barrier penetration
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Partially saturated (tetrahydro); methyl at 6-position From 1-methyl-4-piperidinone and 3-aminoacrolein under acidic conditions (35% yield) Intermediate for antimalarial/antibacterial agents; less lipophilic than decahydro analogs
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Tetrahydro core with nitro substituent at 3-position Diels–Alder reaction of 5-nitropyrimidine with enamines, followed by oxidation Key building block for agrochemicals/pharmaceuticals; nitro group enables further functionalization
5-Methyl-1,6-naphthyridin-2(1H)-one Aromatic core with methyl at 5-position and ketone at 2-position Chlorination via POCl₃/PCl₅ yields 2-chloro-5-methyl-1,6-naphthyridine (77% yield) Antibacterial activity; tautomerism affects reactivity and binding affinity
1-Benzyl-4-piperidinone-derived naphthyridine Benzyl and methyl substituents on tetrahydro core BF₃-catalyzed cyclization of 1-benzyl-4-piperidinone with 3-aminoacrolein (23% yield) Model compound for studying dealkylation reactions (e.g., Pd/C hydrogenation to remove benzyl groups)

Structural and Functional Insights

  • Substituent Effects :
    • Methyl Groups : Methylation at the 1-position (vs. 6-position) may sterically hinder interactions with enzymatic active sites but improve metabolic stability .
    • Nitro/Ketone Groups : Electron-withdrawing substituents (e.g., nitro at 3-position) increase electrophilicity, facilitating nucleophilic aromatic substitution reactions in drug synthesis .
  • Biological Activity: Amino-substituted 1,6-naphthyridines (e.g., 4-(3-dimethylaminopropylamino)-1,6-naphthyridine) show antimalarial activity, while methylated variants are explored for antibacterial applications .

Physicochemical Properties

  • Lipophilicity : Decahydro derivatives (logP ~2.5–3.0) are more lipophilic than tetrahydro (logP ~1.5–2.0) or aromatic (logP ~0.5–1.0) analogs, as inferred from structural analogs .
  • Solubility : Increased saturation reduces crystallinity, enhancing solubility in organic solvents but limiting aqueous solubility .

Preparation Methods

Synthetic Strategies Overview

The preparation methods for 1-methyl-decahydro-1,6-naphthyridine generally fall into two broad categories based on the starting materials and the approach to ring construction:

These approaches are supported by literature on related 1,6-naphthyridine systems and analogous heterocyclic compounds, as well as patent disclosures describing synthetic sequences for naphthyridines with various substitutions.

Preparation from Pyridine Precursors

One common approach is to start with suitably substituted pyridine derivatives that undergo cyclocondensation or cyclization reactions to form the bicyclic naphthyridine core. For this compound, the key steps include:

Example Reaction Sequence:

Step Reaction Type Conditions/Agents Outcome
1 Cyclocondensation of substituted pyridine Heating with appropriate reagents (e.g., EtONa, EtOH reflux) Formation of bicyclic 1,6-naphthyridine intermediate
2 Reduction of nitro or unsaturated groups Fe/acid, sodium dithionite, or catalytic hydrogenation (Pd, Raney Ni) Conversion to saturated decahydro system
3 Alkylation or methyl introduction Methyl iodide or methylating agents under basic conditions Introduction of 1-methyl substituent

This approach is supported by examples in the literature where pyridine substrates bearing amino or nitro groups are cyclized and then reduced to yield saturated naphthyridines.

Preparation from Aliphatic Substrates

Another approach involves starting from aliphatic substrates that contain appropriate functional groups positioned to enable double cyclization to the naphthyridine core. This method is less common but has been demonstrated for related naphthyridines.

  • Double cyclization of aliphatic dinitro or diketone substrates under reducing conditions can yield partially or fully saturated naphthyridine derivatives.
  • Subsequent methylation or substitution at the nitrogen can be performed to yield the 1-methyl derivative.

An example from the literature describes the reduction of 5,6-dinitrodecane-2,9-dione to a hexahydro-1,5-naphthyridine derivative, which can be adapted for 1,6-naphthyridine systems with suitable modifications.

Detailed Research Findings and Data

Reduction Conditions

Reducing Agent Temperature (°C) Solvent Notes Yield (%)
Iron powder + HCl 40-60 Aqueous acid Reduces nitro to amino groups 70-85
Sodium dithionite Room temp Aqueous medium Mild reducing agent for nitro groups 65-80
Catalytic hydrogenation (Pd or Raney Ni) Room temp, H2 atmosphere Ethanol or suitable solvent Efficient for aromatic ring saturation 75-90

Cyclization and Alkylation

Step Reagents/Conditions Comments Yield (%)
Cyclocondensation EtONa, EtOH reflux, 2-4 hours Forms bicyclic naphthyridine core 70-75
Alkylation (methylation) Methyl iodide, base (e.g., K2CO3), reflux Selective methylation at N-1 80-90

Industrial and Patent-Related Procedures

A patent (WO2012151640A1) describes a multi-step process for preparing substituted naphthyridines, which can be adapted for this compound synthesis:

  • Stepwise reduction of nitro groups on pyridine derivatives using iron or sodium dithionite.
  • Hydrolysis and acid activation steps to prepare intermediates.
  • Final coupling with nucleophilic heterocycles or alkyl groups under controlled temperature and pH.
  • Purification by filtration, recrystallization, and solvent extraction.

This method emphasizes controlling reaction temperatures (typically 25-60 °C), solvent systems (dichloromethane, ethanol, aqueous media), and pH to optimize yields and purity.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
From substituted pyridine 2-aminopyridine derivatives Cyclocondensation, reduction, methylation Well-established, good yields Requires multi-step synthesis
From aliphatic dinitro/diketone Aliphatic dinitro/diketone compounds Double cyclization, reduction Direct ring formation Less common, more complex
Patent multi-step synthesis Nitro-substituted pyridine esters Reduction, hydrolysis, coupling Scalable, industrially viable Requires careful control of conditions

Q & A

Q. Why do synthetic yields vary for decahydro-1,6-naphthyridine derivatives across studies?

  • Variations arise from catalyst activity (e.g., PtO₂ vs. Pd/C) and reducing agent selection (e.g., Na/ethanol vs. H₂). For instance, indirect hydrogenolysis via hydrazine intermediates achieves higher yields (91%) compared to direct methods .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-decahydro-1,6-naphthyridine
Reactant of Route 2
1-Methyl-decahydro-1,6-naphthyridine

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